![molecular formula C11H13IN4O2 B13505984 tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines This compound is characterized by the presence of an iodine atom at the 7th position of the pyrrolo[2,1-f][1,2,4]triazine ring and a tert-butyl carbamate group attached to the nitrogen atom
Preparation Methods
The synthesis of tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate involves several steps:
Starting Materials: The synthesis begins with pyrrole, chloramine, and formamidine acetate as the primary starting materials.
Formation of Pyrrolo[2,1-f][1,2,4]triazine: The pyrrolo[2,1-f][1,2,4]triazine core is constructed through a series of reactions involving the cyclization of pyrrole with formamidine acetate.
Carbamate Formation: The final step involves the reaction of the iodinated pyrrolo[2,1-f][1,2,4]triazine with tert-butyl isocyanate to form the tert-butyl carbamate group.
Chemical Reactions Analysis
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or phosphines under appropriate conditions.
Oxidation and Reduction:
Cycloaddition Reactions: The pyrrolo[2,1-f][1,2,4]triazine ring can participate in cycloaddition reactions, forming various fused ring systems.
Common reagents used in these reactions include sodium hydride, lithium diphenylphosphide, and various electrophilic halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate involves its interaction with molecular targets such as kinases and enzymes. The iodine atom and the pyrrolo[2,1-f][1,2,4]triazine ring play crucial roles in binding to the active sites of these targets, inhibiting their activity and modulating biological pathways . The compound’s effects are mediated through the inhibition of specific kinases involved in cell signaling and proliferation .
Comparison with Similar Compounds
tert-Butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate can be compared with other similar compounds:
tert-Butyl N-{7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: This compound has a bromine atom instead of iodine at the 7th position.
tert-Butyl N-{7-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate: The chlorine analog also shows similar reactivity but may differ in its pharmacokinetic properties and binding affinity to molecular targets.
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound lacks the tert-butyl carbamate group, which may affect its solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C11H13IN4O2 |
|---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
tert-butyl N-(7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate |
InChI |
InChI=1S/C11H13IN4O2/c1-11(2,3)18-10(17)15-9-7-4-5-8(12)16(7)14-6-13-9/h4-6H,1-3H3,(H,13,14,15,17) |
InChI Key |
HVCHAQVWMQRXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NN2C1=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
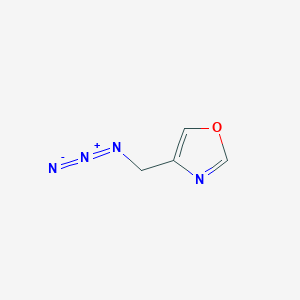
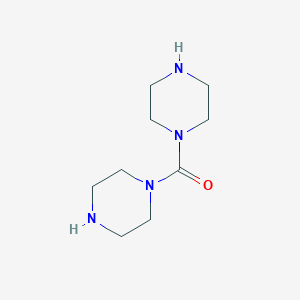

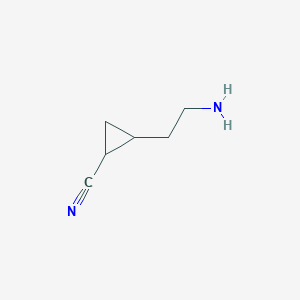
![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
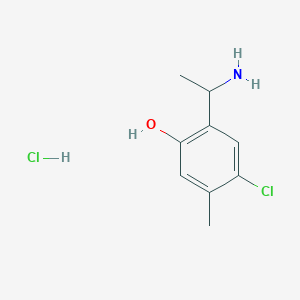
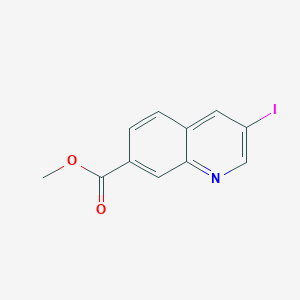
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
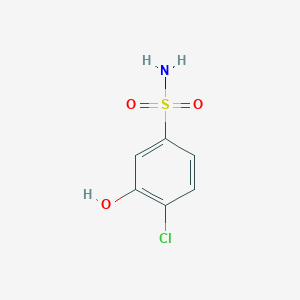
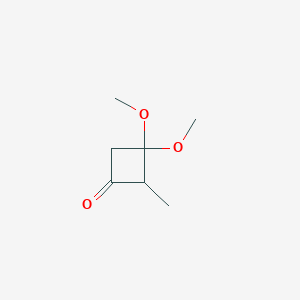
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
